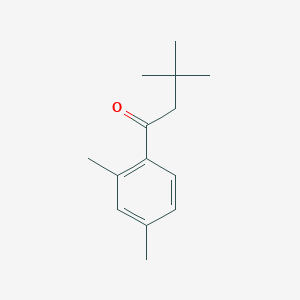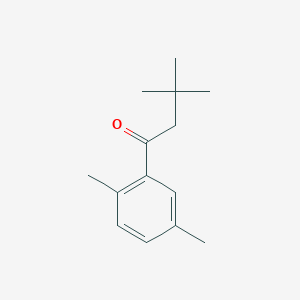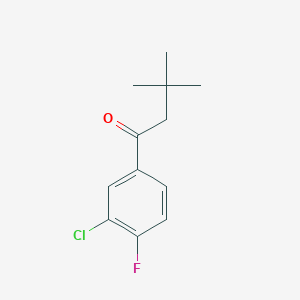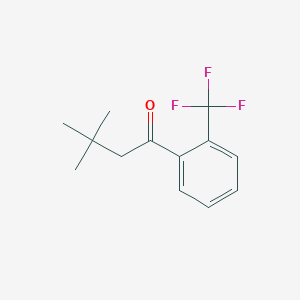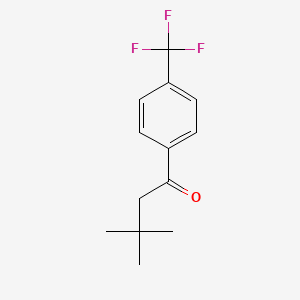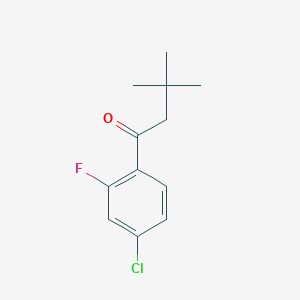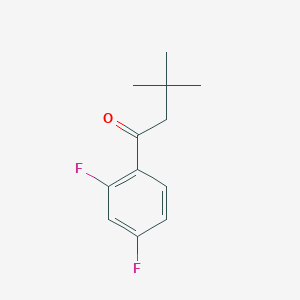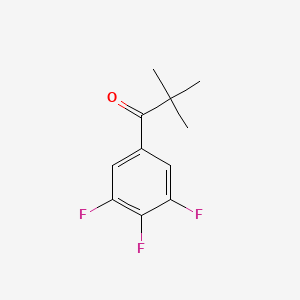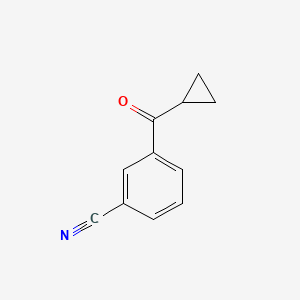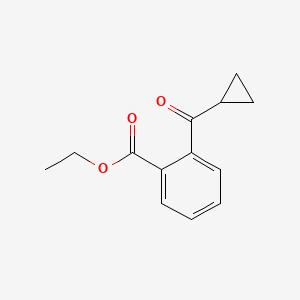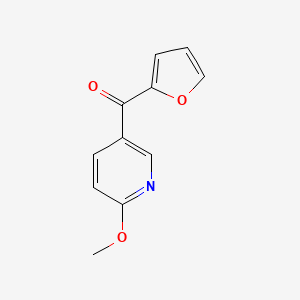
5-(2-Furoyl)-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(2-Furoyl)-2-methoxypyridine” likely contains a furoyl group (a furan ring with a carbonyl group) and a methoxypyridine group (a pyridine ring with a methoxy group). These groups are common in organic chemistry and are found in various natural and synthetic compounds .
Molecular Structure Analysis
The molecular structure of “5-(2-Furoyl)-2-methoxypyridine” would likely show conjugation between the furoyl and pyridine rings, which could have interesting effects on the compound’s chemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Furoyl)-2-methoxypyridine” would likely be influenced by its functional groups. For example, the presence of the furoyl and methoxypyridine groups could impact its polarity, solubility, and reactivity .
Aplicaciones Científicas De Investigación
Application in Biochemistry and Pharmaceuticals
Summary of the Application
“5-(2-Furoyl)-2-methoxypyridine” is used in the synthesis of novel compounds with potential bioactivity . These compounds are designed to inhibit chitin synthesis, a process vital to insects and fungi, but absent in higher plants and vertebrates . This makes these compounds potential candidates for pesticides .
Methods of Application or Experimental Procedures
The compounds are synthesized by the reaction of substituted benzoyl isocyanates with 5-(substituted phenyl)-2-furoyl hydrazine . In another study, condensation products of 5-substituted phenyl-2-furoyl hydrazide with different monosaccharides were prepared .
Results or Outcomes
The synthesized compounds showed good insecticidal activity, especially towards Plutella xylostella L., but had lower fungicidal activity . Some of the compounds also showed anticancer activity against human promyelocytic leukemic cell line (HL-60), human hepatocellular carcinoma cell line (Bel-7402), human gastric carcinoma cell line (BGC-823), and human nasopharyngeal carcinoma cell line (KB) . The condensation products of 5-substituted phenyl-2-furoyl hydrazide with different monosaccharides also showed superior effects over the commercial positive controls .
Application in Organic Synthesis
Summary of the Application
“5-(2-Furoyl)-2-methoxypyridine” can be used as a building block in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Methods of Application or Experimental Procedures
The compounds are synthesized via a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Results or Outcomes
The synthesized compounds have been used in the design and engineering of pharmaceuticals, with nearly 60% of unique small-molecule drugs containing a nitrogen heterocycle .
Application in Antifungal and Antitumor Activities
Summary of the Application
“5-(2-Furoyl)-2-methoxypyridine” is used in the synthesis of N-Glycosyl-N’-(5-substituted phenyl-2-furoyl) hydrazide derivatives . These derivatives have shown superior effects over the commercial positive controls .
Methods of Application or Experimental Procedures
The derivatives are prepared by condensation products of 5-substituted phenyl-2-furoyl hydrazide with different monosaccharides .
Results or Outcomes
The synthesized compounds showed superior effects over the commercial positive controls .
Application in the Synthesis of 5-Amino-pyrazoles
Summary of the Application
“5-(2-Furoyl)-2-methoxypyridine” can be used as a building block in the synthesis of 5-amino-pyrazoles . These compounds have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Results or Outcomes
Application in the Synthesis of N-Benzoyl-N’-[5-(2’-substituted phenyl)-2-furoyl] Hydrazide Derivatives
Summary of the Application
“5-(2-Furoyl)-2-methoxypyridine” is used in the synthesis of N-Benzoyl-N’-[5-(2’-substituted phenyl)-2-furoyl] hydrazide derivatives . These derivatives have shown good insecticidal activity, especially towards lepidopterous insects .
Methods of Application or Experimental Procedures
The derivatives are synthesized by the nucleophilic addition reaction of 5-substituted aryl-2-furoyl hydrazines with benzoyl isocyanates .
Results or Outcomes
Compared with the lead compounds, the title compounds showed good insecticidal activity, especially towards lepidopterous insects, but exhibited lower activity against other pests .
Direcciones Futuras
The future directions for research on “5-(2-Furoyl)-2-methoxypyridine” would likely depend on its potential applications. For example, if it showed promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .
Propiedades
IUPAC Name |
furan-2-yl-(6-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-10-5-4-8(7-12-10)11(13)9-3-2-6-15-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMUNJFKCHRNIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642175 |
Source


|
| Record name | (Furan-2-yl)(6-methoxypyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Furoyl)-2-methoxypyridine | |
CAS RN |
898786-32-8 |
Source


|
| Record name | 2-Furanyl(6-methoxy-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Furan-2-yl)(6-methoxypyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

